Boc-缬-瓜-PABA

描述

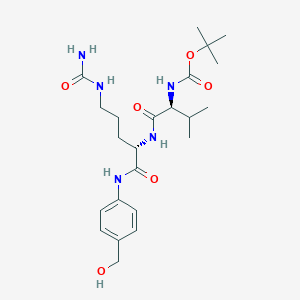

Boc-Val-Cit-PABA, also known as BVCP, is an amino acid derivative that is gaining increasing attention in the scientific community due to its potential applications in laboratory experiments . It is a synthetic molecule composed of four amino acid residues, namely boc-valine, citrulline, and para-aminobenzoic acid (PABA) . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of Boc-Val-Cit-PABA involves the use of a cleavable ADC linker . The Val-Cit will specifically be cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .

Molecular Structure Analysis

The molecular formula of Boc-Val-Cit-PABA is C23H37N5O6 . It has a molecular weight of 479.570 .

Chemical Reactions Analysis

Boc-Val-Cit-PABA is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Cit will specifically be cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .

Physical And Chemical Properties Analysis

Boc-Val-Cit-PABA has a density of 1.2±0.1 g/cm3 . Its boiling point is 771.3±60.0 °C at 760 mmHg . The flash point is 420.3±32.9 °C .

科学研究应用

Oncology: Antibody-Drug Conjugates (ADCs)

Boc-Val-Cit-PABA is a pivotal component in the design of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to tumor cells. The linker stability in systemic circulation and the rate of intracellular processing within target cancer cells are crucial for ADC efficacy . The Val-Cit-PABA linker is designed to be stable in the bloodstream but cleavable by lysosomal enzymes, such as cathepsin B, once internalized by the target cell . This specificity minimizes off-target effects and maximizes the therapeutic potential.

Drug Delivery Systems

In the realm of drug delivery, Boc-Val-Cit-PABA plays a role in enhancing the stability and tolerability of ADCs. It is part of tandem-cleavage linkers that require two sequential enzymatic cleavage events to release the drug payload inside the target cell . This approach aims to improve the therapeutic index of ADCs by reducing off-target toxicities and dose-limiting side effects.

作用机制

- The antibody portion selectively recognizes and binds to a specific antigen on the surface of cancer cells, delivering the ADC inside the cancer cell .

- This cleavage releases the MMAE payload, which inhibits microtubulin polymerization, disrupting cell division and inducing cell death .

- It is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes, ensuring selective cleavage and release of the payload .

- It cannot be used as a drug by itself due to its toxicity, but when linked to an antibody, it targets specific cancer cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

未来方向

The development of antibody-drug conjugates (ADCs) has progressed significantly over the past decade due to improvements in payloads, linkers, and conjugation methods . In particular, linker design plays a key role in regulating ADC stability in systemic circulation and payload release efficiency in tumors, thereby affecting ADC pharmacokinetics (PK), efficacy, and toxicity profiles . Many important advances in linker design have been made, and these researches will help to indicate the future direction of linker development .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCVAPFXSOAOCL-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Val-Cit-PABA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)